molecular formula C9H12N2 B1351807 N-(pyridin-4-ylmethyl)prop-2-en-1-amine CAS No. 532407-09-3

N-(pyridin-4-ylmethyl)prop-2-en-1-amine

Cat. No.: B1351807
CAS No.: 532407-09-3
M. Wt: 148.2 g/mol
InChI Key: GGOUTYNXVCBZGL-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H12N2 It is a heterocyclic amine that contains both a pyridine ring and an allylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with allylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under inert atmosphere conditions and cooling with ice .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the allyl group to a propyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridin-4-ylmethyl)propylamine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be synthesized through various methods, including microwave-assisted reactions that enhance yield and purity. For instance, a recent study demonstrated an efficient synthesis method using a combination of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate under specific conditions, yielding a product with over 98% efficiency and 96.8% purity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives derived from similar structures, highlighting their selective inhibitory effects against breast and renal cancer cell lines . The mechanism of action for these compounds is currently under investigation, with the potential for further development as targeted chemotherapeutic agents.

Antimicrobial Activity

The compound has also been explored for its antibacterial and antifungal properties. The synthesis of related compounds has shown efficacy in vitro against various pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Material Science Applications

This compound has been utilized in the synthesis of metal complexes, particularly manganese(II) complexes that mimic biological systems. These complexes are synthesized using click chemistry methodologies, allowing for the functionalization of solid supports with biomimetic ligands . This application is significant for developing catalysts and materials with specific properties.

Case Studies

In another significant evaluation, compounds derived from this compound were tested against the NCI's 60 human cancer cell line panel. Results indicated selective cytotoxicity towards specific cancer types, suggesting a potential pathway for drug development targeting these malignancies .

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)prop-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)prop-2-en-1-amine
  • N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is unique due to its specific structural features, such as the position of the pyridine ring and the allylamine group.

Biological Activity

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a pyridine ring and an allylic amine group. The structural formula can be represented as follows:

C9H10N2\text{C}_9\text{H}_{10}\text{N}_2

This structure is pivotal for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of specific protein kinases, which are crucial in regulating cell proliferation and survival.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play essential roles in the cell cycle regulation. This inhibition leads to reduced cell proliferation in cancerous cells .
  • In Vitro Studies : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity .
  • Selectivity : Notably, the compound shows a favorable selectivity index, exhibiting significantly lower toxicity towards normal fibroblast cells compared to cancer cells, thus highlighting its potential as a therapeutic agent .

Data Tables

Biological Activity IC50 (μM) Cell Line Effect
This compound0.126MDA-MB-231 (Breast Cancer)Significant growth inhibition
This compound>10MCF10A (Normal Fibroblast)Minimal effect

Case Study 1: In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls. The compound was administered over a period of 30 days, showcasing its potential as an effective anticancer treatment .

Case Study 2: Off-target Effects

Further investigations revealed that while primarily targeting CDK4/6, this compound also exhibited inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This off-target activity could contribute to its overall anticancer efficacy by preventing metastasis .

Safety Profile

Toxicity assessments indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOUTYNXVCBZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405917
Record name N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532407-09-3
Record name N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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